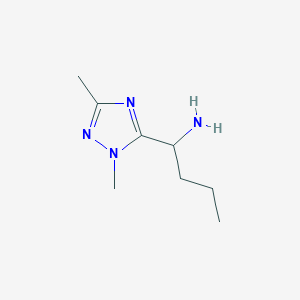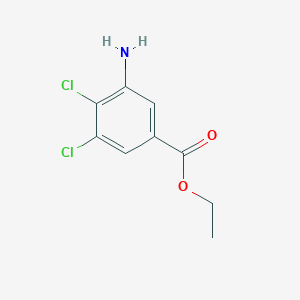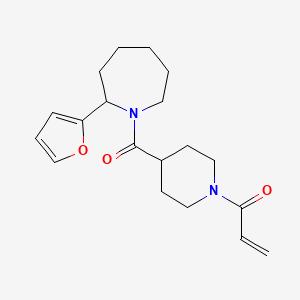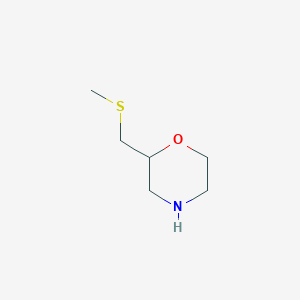![molecular formula C7H9NO2 B13532068 2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
2-Isocyanato-7-oxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-7-oxabicyclo[221]heptane is a bicyclic compound that features an isocyanate group and an oxabicycloheptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the desired compound in high purity . The scalability of this method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isocyanate group, leading to the formation of ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include oxides, alcohols, amines, ureas, and carbamates . These products have various applications in organic synthesis and materials science.
Applications De Recherche Scientifique
2-Isocyanato-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Isocyanato-7-oxabicyclo[2.2.1]heptane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, facilitating the synthesis of complex structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane structure but lacks the isocyanate group.
1,4-Epoxycyclohexane: Another similar compound with an epoxy group instead of an isocyanate.
Uniqueness
2-Isocyanato-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives . This makes it a valuable compound in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-isocyanato-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H9NO2/c9-4-8-6-3-5-1-2-7(6)10-5/h5-7H,1-3H2 |
Clé InChI |
CLXKEBVNFGJZPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1O2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)
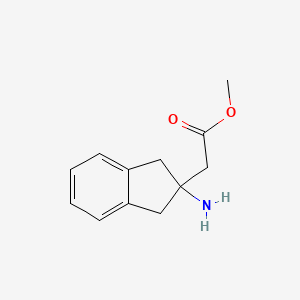
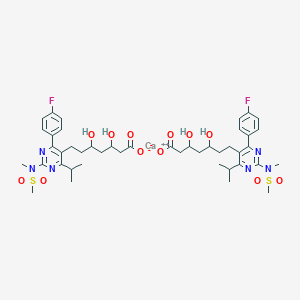
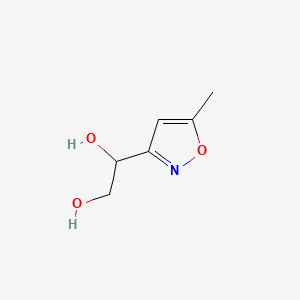
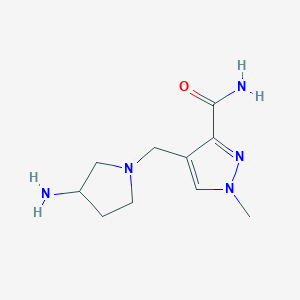

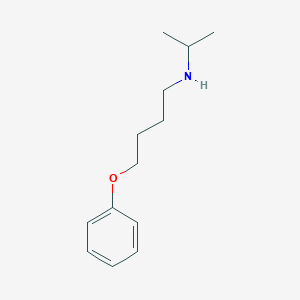
![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)


